molecular formula C25H21ClN2O4S B2860468 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 866725-39-5

2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide

货号: B2860468
CAS 编号: 866725-39-5
分子量: 480.96
InChI 键: IAYVXLVRXHVCOQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-[3-(4-Chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic quinoline-based acetamide derivative characterized by a 4-chlorobenzenesulfonyl substituent at position 3 of the quinoline core, a methyl group at position 6, and an N-(3-methylphenyl)acetamide side chain. The compound’s structure combines sulfonyl, quinolinone, and arylacetamide moieties, which are common in bioactive molecules targeting inflammation, cancer, or microbial pathogens .

属性

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-16-4-3-5-19(12-16)27-24(29)15-28-14-23(25(30)21-13-17(2)6-11-22(21)28)33(31,32)20-9-7-18(26)8-10-20/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYVXLVRXHVCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Acetylation: The final step involves the acetylation of the quinoline derivative with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

科学研究应用

2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting various diseases.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

作用机制

The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

相似化合物的比较

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 4-Cl-benzenesulfonyl (C6H4ClSO2), 6-methylquinolinone, N-(3-methylphenyl)acetamide ~463.92* Electron-withdrawing sulfonyl group; methyl groups enhance lipophilicity -
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Benzenesulfonyl (C6H5SO2), 6-ethylquinolinone, N-(4-Cl-phenyl)acetamide 453.91 Ethyl group increases steric bulk; 4-Cl-phenyl may enhance binding specificity
N-[(2-Hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide Hydroxynaphthyl, 3-methylphenyl 305.36 Extended aromatic system; hydroxyl group enables H-bonding
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-Cl2-phenyl, dihydropyrazolyl 390.26 Dichloro substitution enhances electronegativity; pyrazole core aids metal binding
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) 4-Me-phenylhydrazinylidene, sulfamoylphenyl 357.38 Cyano and hydrazine groups confer redox activity; sulfamoyl enhances solubility

*Calculated using atomic masses.

Key Observations:

  • Quinolinone Modifications: The 6-methyl group in the target compound reduces steric hindrance compared to the 6-ethyl substituent in , which may influence conformational flexibility.
  • Arylacetamide Variations : The N-(3-methylphenyl) group offers moderate lipophilicity, contrasting with the polar sulfamoylphenyl in or the dichlorophenyl in .

Crystallographic and Computational Insights

While crystallographic data for the target compound are unavailable, related structures (e.g., ) reveal that acetamide derivatives often exhibit planar amide groups and form hydrogen-bonded dimers. The 4-chlorobenzenesulfonyl group may induce unique packing motifs due to its polarity and steric demands. Refinement tools like SHELXL and visualization programs like ORTEP-3 are critical for such analyses.

常见问题

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization requires systematic variation of reaction parameters. For example:

  • Temperature control : Lower temperatures (e.g., 0–5°C) during condensation steps reduce side reactions, as seen in analogous quinoline syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonyl group incorporation, while dichloromethane improves intermediate stability .
  • Catalyst screening : Amine bases like triethylamine or DBU can accelerate substitution reactions at the quinoline core .
  • Purification : Column chromatography with gradient elution (hexane:ethyl acetate) resolves structurally similar byproducts .

What experimental strategies are effective for elucidating the compound’s mechanism of action in biological systems?

Methodological Answer:
A multi-modal approach is recommended:

  • Biochemical assays : Measure inhibition kinetics against target enzymes (e.g., kinases or proteases) using fluorogenic substrates or radioactive labeling .
  • Cellular target validation : CRISPR-based knockout models can confirm receptor dependency, as demonstrated for related acetamide derivatives .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to homology-modeled protein targets .

How can researchers resolve contradictions in spectral data (e.g., NMR, X-ray) during structural characterization?

Methodological Answer:

  • Multi-dimensional NMR : Use 1H^1H-13C^13C HSQC and NOESY to distinguish overlapping signals from the chlorobenzenesulfonyl and methylphenyl groups .
  • X-ray crystallography : Co-crystallization with heavy atoms (e.g., selenomethionine derivatives) improves resolution for asymmetric units, as shown in structurally analogous compounds .
  • Cross-validation : Compare experimental IR spectra with density functional theory (DFT)-calculated vibrational modes to confirm functional group assignments .

What methodologies address discrepancies in reported biological activities across studies?

Methodological Answer:

  • Dose-response standardization : Use Hill slope analysis to normalize potency metrics across assays (e.g., IC50_{50} vs. EC50_{50}) .
  • Structural analogs : Compare activity profiles of derivatives with modified sulfonyl or methyl groups to isolate substituent-specific effects .
  • Cell-line authentication : STR profiling ensures consistency in cellular models, reducing variability in cytotoxicity studies .

How should structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Substituent libraries : Synthesize analogs with variations at the 4-chlorobenzenesulfonyl and 3-methylphenyl positions to map steric/electronic effects .
  • High-throughput screening : Test analogs against panels of 50+ kinases or GPCRs to identify selectivity trends .
  • Pharmacophore modeling : Use Schrödinger’s Phase to correlate substituent configurations with activity cliffs .

What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt formation : Co-crystallize with sodium or meglumine to enhance aqueous solubility, as validated for sulfonamide-containing drugs .
  • Prodrug design : Introduce hydrolyzable esters at the acetamide moiety to increase membrane permeability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) to sustain plasma concentrations in rodent models .

How can researchers ensure target selectivity and minimize off-target effects?

Methodological Answer:

  • Competitive binding assays : Use 3H^3H-labeled ligands to quantify displacement in receptor-rich tissues (e.g., brain or liver membranes) .
  • Kinome-wide profiling : Screen against 468 human kinases (e.g., DiscoverX KINOMEscan) to identify promiscuous binding .
  • Cryo-EM studies : Resolve compound-target complexes at <3 Å resolution to identify critical binding pocket interactions .

What computational tools are suitable for predicting metabolic pathways and toxicity?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to forecast CYP450 metabolism and hepatotoxicity risks .
  • Metabolite identification : LC-MS/MS with stable isotope labeling tracks phase I/II metabolites in microsomal incubations .
  • Toxicogenomics : RNA-seq of treated hepatocytes identifies upregulated stress pathways (e.g., Nrf2 or p53) .

How can analytical methods be validated for assessing compound purity and stability?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products .
  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water for peak resolution ≥1.5 .
  • Stability-indicating assays : Validate specificity via spiked degradation samples and calculate RSD ≤2% for inter-day precision .

What in vivo models are appropriate for evaluating efficacy and toxicity?

Methodological Answer:

  • Xenograft models : Use immunodeficient mice (e.g., NSG) implanted with patient-derived tumors to assess antitumor activity .
  • PK/PD modeling : Serial blood sampling and compartmental analysis (e.g., WinNonlin) correlate plasma levels with target engagement .
  • Safety pharmacology : Conduct hERG channel inhibition assays and telemetry-based cardiovascular monitoring in canines .

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